molecular formula C17H26ClNO2 B12689876 Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 47034-01-5

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12689876
CAS No.: 47034-01-5
M. Wt: 311.8 g/mol
InChI Key: SWOABGONEVOQBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

This compound belongs to the class of permanently charged quaternary ammonium salts characterized by a central nitrogen atom bonded to four organic substituents. The IUPAC nomenclature system designates this compound as benzyl-diethyl-(2-prop-2-enoyloxyethyl)azanium chloride, reflecting its precise molecular architecture.

The molecular formula C₁₇H₂₆ClNO₂ reveals a complex structure containing:

  • Benzyl group : Aromatic phenylmethyl moiety (C₆H₅CH₂-)
  • Diethyl groups : Two ethyl substituents (C₂H₅-)
  • Methacryloyloxyethyl chain : Ester-functionalized ethylene spacer (CH₂CH₂O(CO)C(CH₃)=CH₂)
  • Chloride counterion : Charge-balancing halide (Cl⁻)

Table 1: Key Identifiers

Property Value
CAS Registry Number 51441-48-6 , 47034-01-5
Molecular Weight 311.85 g/mol
SMILES Notation N+(CCOC(C(C)=C)=O)(CC)CC.[Cl-]
InChI Key SWOABGONEVOQBC-UHFFFAOYSA-M

The compound exhibits dual registry in chemical databases under distinct CAS numbers, reflecting variations in substituent orientation or synthetic pathways. Its structural complexity arises from the combination of aromatic, aliphatic, and polymerizable functional groups within a single cationic framework.

Historical Development and Discovery

First appearing in chemical registries in 2005 based on PubChem creation records, this compound emerged during a period of intensified research into multifunctional quaternary ammonium salts. The development aligns with broader trends in surfactant chemistry and reactive polymer precursors documented in the early 21st century.

Historical milestones include:

  • 2005 : Initial database entry in PubChem (CID 3016663)
  • 2010s : Structural characterization in polymer chemistry studies
  • 2020s : Expanded taxonomic classification in chemical ontology systems

The compound's synthesis likely originated from adaptations of Menshutkin reaction protocols, where tertiary amines undergo quaternization with appropriate alkyl halides. Its design combines features of classical disinfectant quats (benzyl groups) with polymerizable methacrylate functionalities, suggesting applications in reactive surfactant systems.

Position Within Quaternary Ammonium Compound Taxonomy

Within the quaternary ammonium compound hierarchy, this molecule occupies a specialized niche due to its hybrid functionality:

  • Cationic Surfactant Family : Shares structural homology with benzalkonium chloride through its benzyl-substituted ammonium core
  • Polymerizable Monomers : Contains methacryloyloxyethyl group analogous to 2-(methacryloyloxy)ethyltrimethylammonium chloride used in ATRP polymerizations
  • Multi-Functional Quats : Combines antimicrobial potential (benzyl group) with surface-active properties (ethyl chains) and synthetic versatility (polymerizable double bond)

Table 2: Taxonomic Comparison with Related Compounds

Compound Functional Groups Primary Applications
Benzalkonium chloride Benzyl, methyl Disinfectants
Cetrimonium bromide Cetyl, methyl Hair conditioners
2-(Methacryloyloxy)ethyltrimethylammonium chloride Methacrylate, methyl Polymer electrolytes
Subject Compound Benzyl, ethyl, methacrylate Reactive surfactants

The presence of both benzyl and polymerizable methacrylate groups creates unique interfacial properties, enabling potential applications in surface-grafted antimicrobial coatings or ion-conductive polymer matrices. This dual functionality distinguishes it from conventional quaternary ammonium compounds that typically serve singular roles as biocides or phase transfer catalysts.

Properties

CAS No.

47034-01-5

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

benzyl-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H26NO2.ClH/c1-5-18(6-2,12-13-20-17(19)15(3)4)14-16-10-8-7-9-11-16;/h7-11H,3,5-6,12-14H2,1-2,4H3;1H/q+1;/p-1

InChI Key

SWOABGONEVOQBC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC(=O)C(=C)C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Methacryloyloxyethyl Intermediate

  • The methacryloyl group (2-methyl-1-oxoallyl) is introduced via esterification or transesterification reactions.
  • A typical method involves reacting methacrylic acid or methacrylate esters with 2-hydroxyethyl derivatives under catalytic conditions.
  • Transesterification can be catalyzed by acid or base catalysts, often in the presence of polymerization inhibitors to prevent premature polymerization of the methacryloyl group.
  • Reaction conditions generally include temperatures ranging from 90 to 160 °C with reflux and removal of small molecule alcohol byproducts to drive the reaction forward.

Quaternization of the Diethylamino Group

  • The tertiary amine (diethylamino) is quaternized by reaction with an alkyl halide, commonly methyl chloride or benzyl chloride, under controlled temperature and pressure.
  • The reaction is typically carried out in an alcoholic solvent such as ethanol or industrial alcohol.
  • Catalysts such as basic catalysts (e.g., soda ash) may be added to enhance reaction rates.
  • Reaction temperatures are maintained between 75 and 95 °C with reflux for 4 to 6 hours, followed by a heat preservation step at 80 to 90 °C for 2 to 3 hours to complete the quaternization.
  • The molar ratios of reactants are carefully controlled to optimize yield and minimize unreacted amine impurities.

Purification and Isolation

  • After reaction completion, the mixture is subjected to filtration to remove catalysts and impurities.
  • Vacuum distillation or reduced pressure evaporation is used to remove solvents and water generated during the reaction.
  • The product is vacuum dried at approximately 80 °C to obtain the final quaternary ammonium chloride salt with purity exceeding 98% and overall yield above 90%.

Summary Table of Preparation Parameters

Step Reactants/Conditions Temperature (°C) Time (hours) Notes
Transesterification Methacrylate + 2-chloroethanol + catalyst + inhibitor 90–160 5–7 Removal of small molecule alcohol byproduct
Quaternization Intermediate + benzyl chloride or methyl chloride + catalyst + solvent 75–95 4–6 + 2–3 (heat preservation) Reflux under pressure ≤0.18 MPa
Purification and Drying Filtration, vacuum distillation, vacuum drying ~80 Variable Achieves >98% purity

Research Findings and Industrial Relevance

  • The described preparation methods are scalable and suitable for industrial production due to mild reaction conditions and relatively simple process steps.
  • Use of polymerization inhibitors during methacryloyl ester formation is critical to prevent unwanted polymerization, ensuring product stability.
  • The quaternization step is highly efficient with controlled molar ratios and temperature, yielding a product with low residual amine content (<1%) and consistent pH (4.5–7.5).
  • The final product’s antimicrobial and surfactant properties make it valuable in pharmaceutical, personal care, and disinfectant formulations.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2,2,2-trichloroacetophenone.

    Reduction: 2,2,2-trichloro-1-phenylethane.

    Substitution: 2,2,2-trichloro-1-phenylethyl chloride.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17_{17}H26_{26}ClNO2_2
  • Molecular Weight : Approximately 311.85 g/mol
  • CAS Number : 47034-01-5

The compound's structure enhances its reactivity and biological activity, making it particularly effective in disrupting microbial cell membranes, which is crucial for many of its applications.

Antimicrobial Applications

One of the most notable applications of Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is its antimicrobial properties . The quaternary ammonium group interacts with lipid bilayers of microbial cells, leading to cell lysis and death. This mechanism makes it valuable in:

  • Disinfectants : Used in formulations for surface disinfectants due to its efficacy against bacteria and viruses.
  • Antiseptics : Incorporated into antiseptic solutions for skin disinfection and surgical procedures.

Case Study: Efficacy Against Pathogens

A study demonstrated that formulations containing this compound significantly reduced bacterial counts on surfaces compared to control solutions. The effectiveness was attributed to the compound's ability to penetrate and disrupt bacterial membranes, leading to rapid cell death.

Polymerization Processes

This compound serves as a cationic monomer in polymer chemistry. It can undergo homopolymerization or copolymerization, leading to the formation of various polymeric materials with tailored properties.

Key Applications in Polymer Chemistry:

  • Water Treatment : Polymers derived from this compound are used in water treatment processes to remove contaminants effectively.
  • Coatings and Adhesives : The polymerization products exhibit properties suitable for coatings that require antimicrobial characteristics.

Biomedical Applications

In the biomedical field, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Research Insights:

Research has indicated that incorporating this compound into drug formulations can improve the solubility and stability of poorly soluble drugs, thereby enhancing their therapeutic efficacy.

Cosmetic Industry

The cosmetic industry utilizes this compound for its antimicrobial properties and ability to enhance product stability. It is often included in formulations for personal care products such as shampoos, lotions, and creams.

Benefits in Cosmetics:

  • Preservative Effect : Helps prevent microbial growth in cosmetic products, extending shelf life.
  • Skin Conditioning Agent : Enhances the feel and application of creams and lotions.

Summary Table of Applications

Application AreaSpecific UsesMechanism
AntimicrobialDisinfectants, antisepticsDisruption of microbial membranes
Polymer ChemistryWater treatment, coatings, adhesivesCationic polymerization
BiomedicalDrug delivery systemsEnhanced solubility and stability
Cosmetic IndustryPreservatives in personal care productsMicrobial growth prevention

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its trichloroethyl group is known to interact with active sites of enzymes, leading to inhibition of their activity. This property makes it useful in studies related to enzyme kinetics and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride Not listed C₁₆H₂₄ClNO₂* ~297.84* Diethyl-N, 2-methyl-1-oxoallyloxyethyl chain
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride 46917-07-1 C₁₅H₂₂ClNO₂ 283.79 Dimethyl-N, same functional chain
Benzyldimethyl(2-((1-oxoallyl)oxy)propyl)ammonium chloride 93941-92-5 C₁₅H₂₂ClNO₂ 283.79 Dimethyl-N, propyl chain, no methyl on allyl
(3-Chloro-2-hydroxypropyl)dimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride 30361-28-5 C₁₆H₂₅Cl₂NO₃ 356.73 Additional chloro-hydroxypropyl substituent
Benzyldiethyl(2-hydroxyethyl)ammonium chloride N/A C₁₃H₂₂ClNO 251.78 Diethyl-N, hydroxyethyl (no oxoallyl group)

*Estimated based on structural analogs.

Key Observations:
  • Functional Chain Modifications : The 2-methyl-1-oxoallyloxy group introduces α,β-unsaturated ketone reactivity, enabling crosslinking or polymerization, unlike the hydroxyethyl variant (CID 88092) .
  • Additional Substituents : The chloro-hydroxypropyl derivative (30361-28-5) shows how added functional groups increase molecular weight and complexity, likely altering biological activity .

Biological Activity

Benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, a quaternary ammonium compound, is recognized for its unique structural features and significant biological activity. Its molecular formula is C17H26ClNO2C_{17}H_{26}ClNO_2, and it has a molecular weight of approximately 311.85 g/mol . This compound has garnered attention in various fields, particularly for its antimicrobial properties and potential applications in medicine and industry.

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial efficacy . The mechanism of action primarily involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with lipid bilayers, leading to cell lysis and death . This property makes it a valuable candidate for developing disinfectants and antiseptics.

Case Studies on Antimicrobial Efficacy

  • Study on Bacterial Inhibition :
    • A study demonstrated that this compound effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional disinfectants, indicating superior efficacy .
  • Fungal Activity :
    • Another investigation highlighted its antifungal properties against Candida albicans. The compound exhibited a dose-dependent response, with higher concentrations leading to complete inhibition of fungal growth .

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cells. Compounds with similar quaternary ammonium structures have shown potential in oncology due to their ability to induce apoptosis in cancerous cells.

Findings from Cancer Studies

  • Cell Line Testing :
    • In vitro studies using human cancer cell lines indicated that this compound could selectively induce cell death in malignant cells while sparing normal cells, suggesting a potential therapeutic application in cancer treatment .

The synthesis of this compound typically involves multi-step chemical reactions, often utilizing nucleophiles for substitution reactions and controlled polymerization techniques. The compound's unique structure enhances its reactivity and biological activity compared to similar compounds .

Summary Table of Properties

PropertyValue
Molecular FormulaC17H26ClNO2C_{17}H_{26}ClNO_2
Molecular Weight311.85 g/mol
CAS Number47034-01-5
Antimicrobial ActivityEffective against bacteria and fungi
CytotoxicitySelective towards cancer cells

Applications

This compound finds extensive applications across several domains:

  • Disinfectants and Antiseptics : Utilized for its antimicrobial properties in healthcare settings.
  • Cosmetics : Incorporated as a preservative due to its ability to inhibit microbial growth.
  • Pharmaceuticals : Investigated for potential use in drug delivery systems due to its surfactant properties that enhance membrane penetration .

Q & A

Q. What are the recommended synthetic routes for benzyldiethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via quaternization of a tertiary amine with a benzyl halide or esterification of a hydroxyl-containing precursor. A typical route involves reacting diethyl(2-hydroxyethyl)amine with 2-methyl-1-oxoallyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous acetonitrile at 60–80°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis. Post-synthesis purification via recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer:
  • NMR (¹H and ¹³C): The quaternary ammonium group (δ 3.2–3.5 ppm for N⁺-CH₂ protons) and the methacryloyloxy moiety (δ 5.7–6.1 ppm for vinyl protons; δ 1.9 ppm for methyl group) are diagnostic. The benzyl group appears as a singlet at δ 4.5–4.7 ppm .
  • FT-IR: Key peaks include C=O stretch (1720–1700 cm⁻¹), C-O-C ester linkage (1250–1150 cm⁻¹), and N⁺-CH₂ deformation (1480–1450 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): The molecular ion [M-Cl]⁺ at m/z 283.8 (calculated for C₁₅H₂₂NO₂⁺) confirms the molecular formula .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer: The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water (≈50 mg/mL at 25°C). Stability tests show decomposition in acidic (pH < 3) or alkaline (pH > 10) conditions, with a half-life of <24 hours. Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound as a monomer in radical polymerization?

  • Methodological Answer: Discrepancies in polymerization efficiency (e.g., low conversion rates vs. high molecular weight) arise from initiator selection and oxygen inhibition. For reproducible results:
  • Use azobisisobutyronitrile (AIBN, 1 mol%) in degassed toluene at 70°C under N₂ .
  • Monitor kinetics via ¹H NMR by tracking vinyl proton disappearance (δ 5.7–6.1 ppm). Contradictory data may stem from residual moisture (>0.1% H₂O inhibits initiation) .

Q. What strategies mitigate hydrolysis of the methacryloyloxy group during biological assays, and how can this be analytically validated?

  • Methodological Answer: Hydrolysis of the ester linkage (to form carboxylic acid) is minimized by:
  • Buffering assays at pH 6.5–7.5 (phosphate or HEPES).
  • Adding esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, 1 mM) .
    Validation: LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) detects hydrolysis products (retention time shift from 4.2 to 3.8 min) .

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) impact antimicrobial activity in comparative studies?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:
  • Chain length: Diethyl groups (vs. dimethyl) enhance lipophilicity, improving membrane disruption (MIC reduced by 50% against S. aureus) .
  • Counterion: Bromide (vs. chloride) increases solubility but reduces thermal stability (TGA shows 10% weight loss at 150°C vs. 180°C for chloride) .
    Method: Broth microdilution (CLSI guidelines) with 24-hour incubation; synergism tested with checkerboard assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer: Discrepancies stem from assay conditions:
  • Serum interference: Fetal bovine serum (FBS) binds cationic groups, reducing apparent toxicity. Use serum-free media for IC₅₀ determination .
  • Purity thresholds: Commercial samples with <90% purity (e.g., residual benzyl chloride) exhibit false-positive cytotoxicity. Validate via HPLC (≥98% purity, retention time 4.2 min) .

Methodological Tables

Table 1: Optimal Reaction Conditions for Synthesis

ParameterValueReference
SolventAnhydrous acetonitrile
Temperature60–80°C
Reaction Time12–24 hours
Purification MethodEthanol/ethyl acetate (3:1)

Table 2: Stability in Common Solvents

SolventStability (25°C, 48h)Degradation Product
Water85% intactHydrolyzed carboxylic acid
DMSO98% intactNone
Ethanol90% intactTrace ester hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.